molecular formula C18H12ClF2N3O3S B2779597 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide CAS No. 893932-01-9

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide

Cat. No.: B2779597
CAS No.: 893932-01-9
M. Wt: 423.82
InChI Key: JKXNRUXWLDQALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H12ClF2N3O3S and its molecular weight is 423.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process that typically involves the condensation of specific precursors. A notable method includes the reaction of dihydrothiophen-3(2H)-one 1,1-dioxide with 2-(3-chlorobenzylidene)malononitrile in the presence of a catalyst such as triethylamine in ethanol. This reaction leads to the formation of the thieno[3,4-c]pyrazole structure, which is crucial for its biological activity .

Anticancer Properties

Research indicates that compounds containing thieno and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of pyrazoles have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its efficacy against several types of cancer cells, demonstrating promising results in reducing cell viability and promoting apoptosis .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Studies have reported that thieno[3,4-c]pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens .

Enzymatic Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have shown effectiveness in inhibiting enzymes related to inflammatory processes and cancer progression. The inhibition profiles suggest that the compound may interact with specific active sites on target enzymes, thereby modulating their activity and influencing disease pathways .

Case Studies

  • Anticancer Study : A study published in Molecules investigated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activity against human breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant potency against cancer cells while displaying low toxicity towards normal cells .
  • Antimicrobial Efficacy : In another research effort focused on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis of Biological Activities

Biological ActivityCompound StructureMechanism of ActionReference
AnticancerThieno-PyrazoleApoptosis induction
AntimicrobialThieno-PyrazoleCell membrane disruption
Enzymatic InhibitionThieno-PyrazoleActive site interaction

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O3S/c19-11-2-1-3-12(7-11)24-17(13-8-28(26,27)9-16(13)23-24)22-18(25)10-4-5-14(20)15(21)6-10/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXNRUXWLDQALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.